molecular formula C12H17FN2S B5849081 N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea

N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea

Cat. No. B5849081
M. Wt: 240.34 g/mol
InChI Key: NZYKQHBVFPVKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea, also known as FMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMTU belongs to the thiourea family of compounds and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In

Scientific Research Applications

N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function in animal models.
In addition to its effects on enzymes and receptors, N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea has also been studied for its potential anticancer properties. Studies have shown that N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea's ability to inhibit the activity of certain proteins involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea is not fully understood, but it is thought to involve the modulation of various enzymes and receptors in the body. As mentioned earlier, N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea has also been shown to modulate the activity of certain proteins involved in cell survival and proliferation, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea can have a variety of biochemical and physiological effects in the body. For example, N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea has been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine. This effect is thought to be responsible for N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea's potential cognitive-enhancing properties.
N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea has also been shown to have anti-inflammatory effects in animal models. This effect is thought to be due to N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea's ability to inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea in lab experiments is its relatively simple synthesis method. N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea can be synthesized using commercially available starting materials and standard laboratory techniques. In addition, N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea has been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent.
One limitation of using N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea in lab experiments is its limited solubility in water. This can make it difficult to administer N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea to cells or animals in a controlled manner. In addition, the mechanism of action of N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea is not fully understood, which makes it difficult to design experiments to test its effects in a targeted manner.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea's ability to increase acetylcholine levels in the brain makes it a promising candidate for further study in this area.
Another area of interest is N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea's potential as an anticancer agent. Further research is needed to determine the full extent of N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea's anticancer properties and to develop more targeted approaches to its use in cancer therapy.
Finally, more research is needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea and to design experiments to test its effects in a more targeted manner. This will be important for the development of N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea involves the reaction of 2-fluoroaniline and 3-methylbutyl isothiocyanate in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea by the addition of hydrochloric acid. The yield of N-(2-fluorophenyl)-N'-(3-methylbutyl)thiourea from this reaction is typically around 70-80%.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-methylbutyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2S/c1-9(2)7-8-14-12(16)15-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYKQHBVFPVKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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